

Solubility and stability of 6-Bromo-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-1H-indole-4-carboxylic acid

Cat. No.: B1292563

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **6-Bromo-1H-indole-4-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1H-indole-4-carboxylic acid is a heterocyclic building block with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and formulation. This technical guide provides a comprehensive overview of the solubility and stability of **6-Bromo-1H-indole-4-carboxylic acid**, including detailed experimental protocols for their determination and illustrative data. Furthermore, this document outlines potential degradation pathways and recommended storage conditions.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Substituted indoles, such as **6-Bromo-1H-indole-4-carboxylic acid**, offer a versatile platform for the development of novel therapeutic agents. The bromine atom and the carboxylic acid group on the indole ring significantly influence the molecule's polarity, lipophilicity, and potential for intermolecular interactions, thereby affecting its solubility and stability. Accurate characterization of these properties is a

critical step in the early stages of drug development, impacting formulation strategies, bioavailability, and shelf-life.

Physicochemical Properties

Property	Value	Source
CAS Number	898746-91-3	
Molecular Formula	C ₉ H ₆ BrNO ₂	
Molecular Weight	240.05 g/mol	
Appearance	Off-white to light yellow solid (typical)	-
Purity	≥97% (typical)	
Storage	2-8 °C, protected from light and moisture	

Solubility Profile

The solubility of **6-Bromo-1H-indole-4-carboxylic acid** is a key parameter for its handling and formulation. Due to the presence of both a polar carboxylic acid group and a more nonpolar bromo-indole core, its solubility is expected to vary significantly with the polarity of the solvent.

Illustrative Quantitative Solubility Data

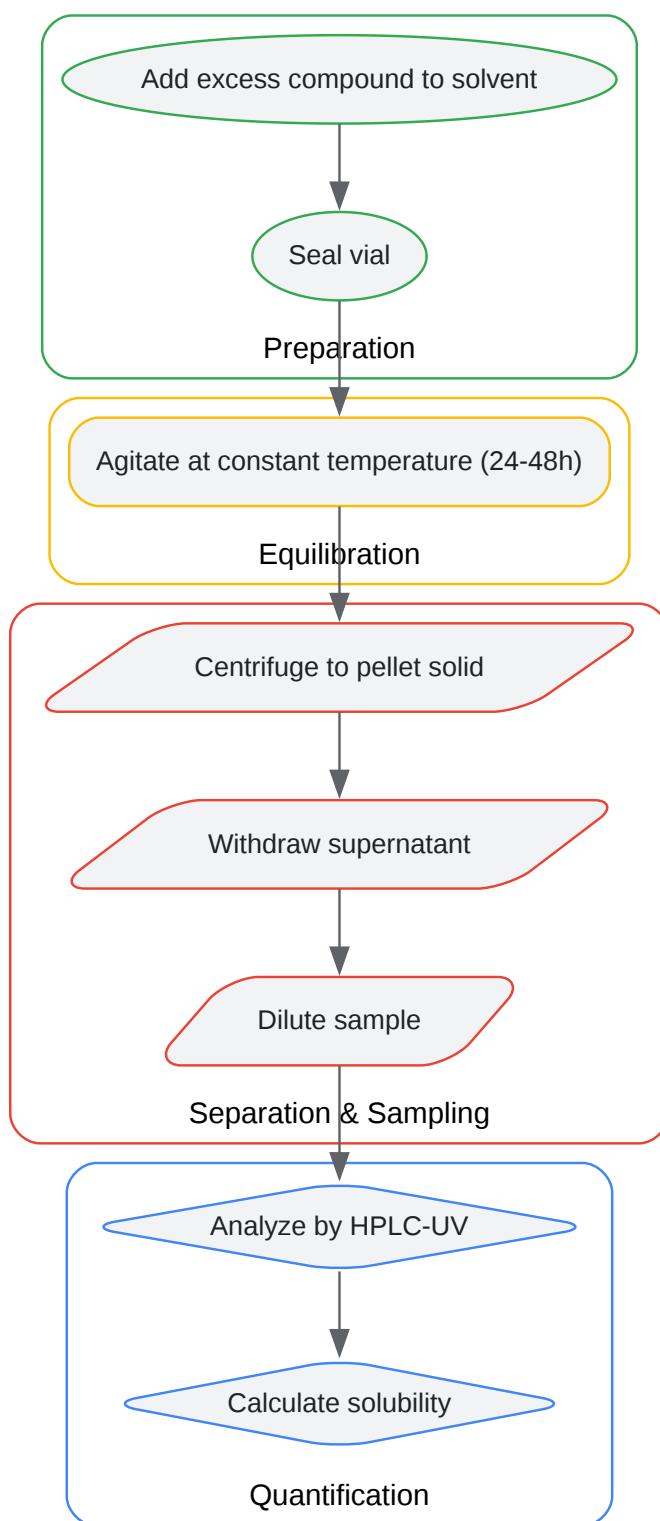
The following table presents illustrative quantitative solubility data for **6-Bromo-1H-indole-4-carboxylic acid** in a range of common laboratory solvents at ambient temperature (approximately 25°C). This data is representative and intended to guide solvent selection. Actual solubility should be determined experimentally.

Solvent	Solvent Type	Predicted Solubility (mg/mL)
Water (pH 7.4)	Polar Protic	< 0.1
Methanol	Polar Protic	5 - 10
Ethanol	Polar Protic	2 - 5
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	> 50
N,N-Dimethylformamide (DMF)	Polar Aprotic	> 50
Acetonitrile	Polar Aprotic	1 - 2
Dichloromethane (DCM)	Nonpolar	< 0.5
Hexanes	Nonpolar	< 0.1

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of **6-Bromo-1H-indole-4-carboxylic acid** in various solvents.


Materials:

- **6-Bromo-1H-indole-4-carboxylic acid**
- Selected solvents (e.g., water, methanol, DMSO)
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of **6-Bromo-1H-indole-4-carboxylic acid** to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.
- Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
- Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
- Sampling: Carefully withdraw an aliquot of the clear supernatant.
- Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC-UV or UV-Vis method.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

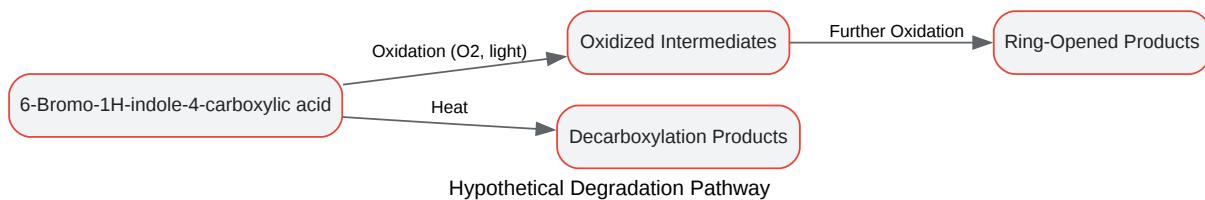
Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask solubility method.

Stability Profile

The stability of **6-Bromo-1H-indole-4-carboxylic acid** is a critical attribute that determines its shelf-life and suitability for use in pharmaceutical development. Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions.


Illustrative Stability Data

The following table provides illustrative stability data for **6-Bromo-1H-indole-4-carboxylic acid** under accelerated storage conditions. The data represents the percentage of the initial compound remaining at various time points.

Storage Condition	Time Point	Assay (% Initial)	Appearance
40°C / 75% RH	0 months	100.0	Off-white powder
1 month	99.5	No change	
3 months	98.2	Slight discoloration	
6 months	96.5	Yellowish powder	
Photostability (ICH Q1B)	0 hours	100.0	Off-white powder
1.2 million lux hours	99.8	No change	
200 W h/m ²	99.7	No change	

Potential Degradation Pathways

The indole ring is susceptible to oxidation, and the carboxylic acid group can undergo decarboxylation under certain conditions. A potential degradation pathway for **6-Bromo-1H-indole-4-carboxylic acid** could involve oxidation of the indole nucleus, potentially leading to the formation of oxindole or other oxidized species.

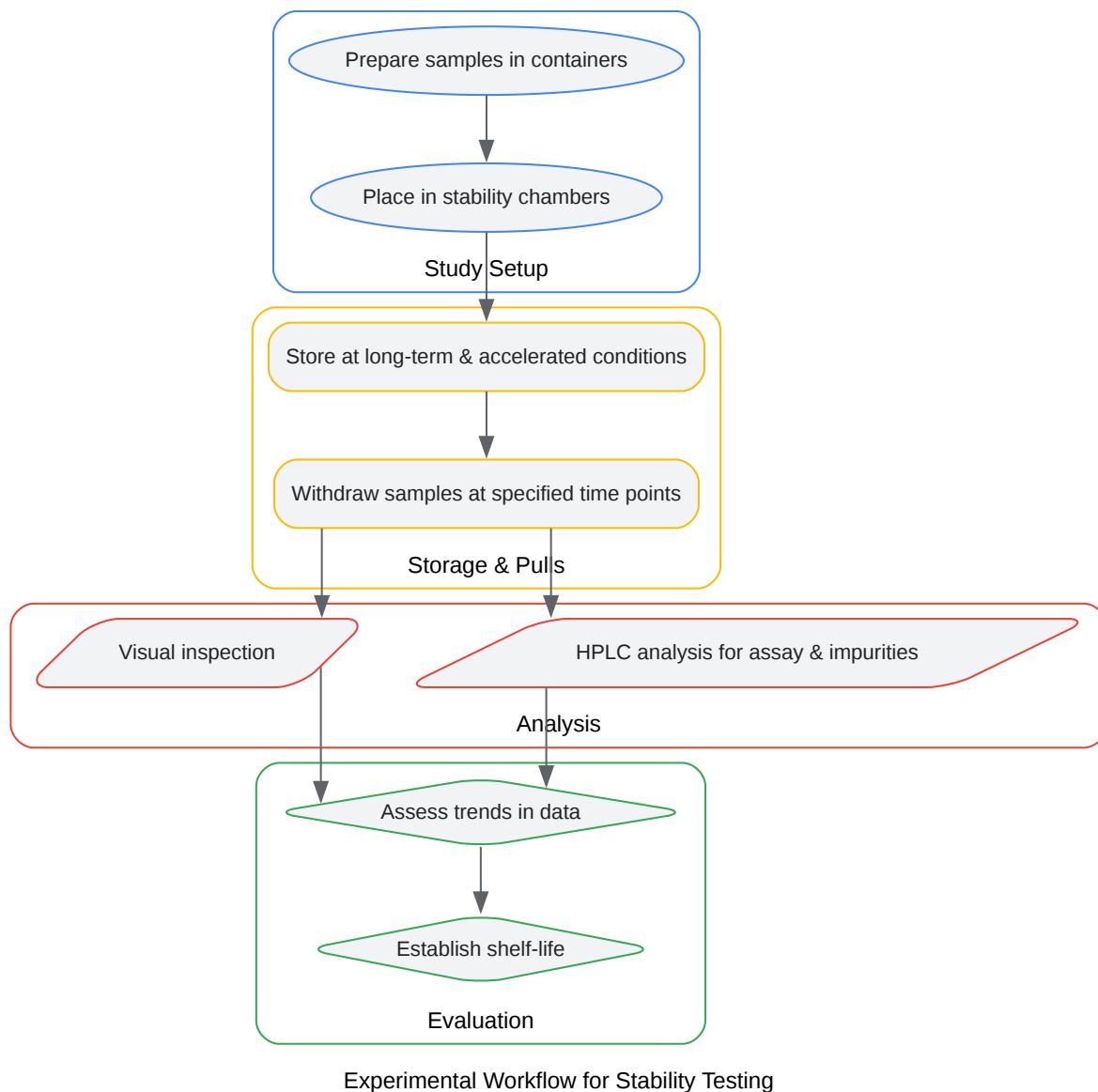
[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for the compound.

Experimental Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of **6-Bromo-1H-indole-4-carboxylic acid** under various environmental conditions.


Materials:

- **6-Bromo-1H-indole-4-carboxylic acid** (at least three batches)
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- Appropriate containers (e.g., amber glass vials)
- HPLC system with a validated stability-indicating method

Procedure:

- Sample Preparation: Place accurately weighed samples of the compound into appropriate containers.
- Storage Conditions:

- Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH
- Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH
- Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
- Time Points:
 - Long-term: 0, 3, 6, 9, 12, 18, 24 months
 - Accelerated: 0, 3, 6 months
- Testing: At each time point, withdraw samples and analyze for:
 - Appearance (visual inspection)
 - Assay and degradation products (using a validated stability-indicating HPLC method)
- Data Analysis: Evaluate any changes in appearance, assay, and the level of degradation products over time to establish a retest period or shelf life.

[Click to download full resolution via product page](#)

Caption: Workflow for a pharmaceutical stability study.

Recommended Storage and Handling

Based on the available information and general chemical principles, the following storage and handling procedures are recommended for **6-Bromo-1H-indole-4-carboxylic acid**:

- Storage: Store in a well-sealed container at 2-8°C, protected from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
- Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of **6-Bromo-1H-indole-4-carboxylic acid**. While specific experimental data for this compound is not widely available, the provided protocols and illustrative data serve as a valuable resource for researchers and drug development professionals. The methodologies outlined for solubility determination and stability testing are robust and aligned with industry standards, enabling the generation of reliable data to support the advancement of **6-Bromo-1H-indole-4-carboxylic acid** in pharmaceutical applications.

- To cite this document: BenchChem. [Solubility and stability of 6-Bromo-1H-indole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1292563#solubility-and-stability-of-6-bromo-1h-indole-4-carboxylic-acid\]](https://www.benchchem.com/product/b1292563#solubility-and-stability-of-6-bromo-1h-indole-4-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com